molecular formula C24H22N2O4 B2657833 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid CAS No. 2094414-27-2

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid

Cat. No. B2657833
CAS RN: 2094414-27-2
M. Wt: 402.45
InChI Key: IJHOKTPTSOQINA-UHFFFAOYSA-N
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Description

“3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid” is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.36 and a formula of C19H19NO4 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Peptide Synthesis and Protection Strategies

The Fmoc group is pivotal in peptide synthesis, offering an efficient method for the protection of hydroxy-groups. This allows for the sequential addition of amino acids to a growing peptide chain while preventing unwanted reactions. The Fmoc group can be conveniently removed using triethylamine in dry pyridine, enabling the synthesis of complex peptide structures without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982). Furthermore, the use of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids demonstrates the versatility of Fmoc-based protecting groups in inhibiting interchain association during solid-phase peptide synthesis, facilitating the synthesis of peptides with 'difficult sequences' (Johnson, Quibell, Owen, & Sheppard, 1993).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, N-Fluorenyl-9-methoxycarbonyl-protected amino acids are employed as surfactants for carbon nanotubes (CNTs), highlighting the compound's utility in creating homogeneous aqueous nanotube dispersions. This application is vital for the integration of CNTs into various nanotechnological devices and materials due to their exceptional electrical, mechanical, and thermal properties (Cousins et al., 2009).

Organic Synthesis and Chemical Modifications

The chemical versatility of the Fmoc group and its derivatives enables a wide range of reactions in organic synthesis. For example, Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been synthesized, leading to the efficient synthesis of oligomers with varying unit lengths. These oligomers have potential applications in biomedical research, including drug delivery and biomolecular recognition (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)11-13-26(15-17-6-5-12-25-14-17)24(29)30-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-10,12,14,22H,11,13,15-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHOKTPTSOQINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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